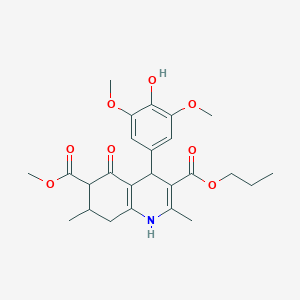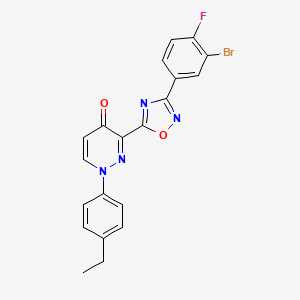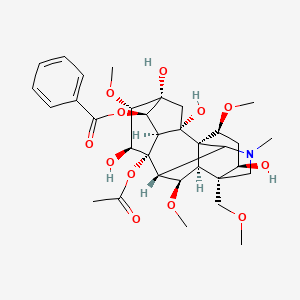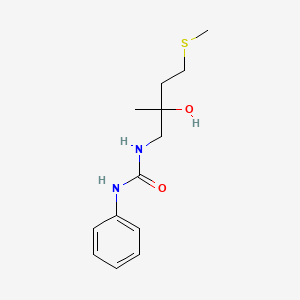
5-(Furan-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Furan-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also has a furan ring attached to it.
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes “this compound”, can be achieved from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Aplicaciones Científicas De Investigación
DNA Intercalative Topoisomerase IIα Catalytic Inhibition
5-(Furan-2-yl)pyrrolidin-2-one derivatives have been synthesized and shown to act as DNA intercalative human topoisomerase IIα catalytic inhibitors. These compounds exhibit stronger activity and less DNA toxicity than etoposide, a topoisomerase II poison, and display caspase 3-independent anticancer activity (Jeon et al., 2017).
Synthesis of Enantio-enriched Compounds
The reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides has been studied, leading to the synthesis of enantio-enriched compounds. This work demonstrates the potential of this compound in asymmetric synthesis (Bruyère et al., 2003).
Discovery of Dual 5-HT6/5-HT2A Receptor Ligands
A virtual screening campaign utilizing this compound derivatives led to the discovery of compounds with dual 5-HT6/5-HT2A receptor ligand activity. These compounds show promise as novel antipsychotic or antidepressant agents with pro-cognitive properties (Staroń et al., 2019).
Ethynylation of Pyrroles
The ethynylation of 2-(furan-2-yl)pyrroles has been studied, demonstrating the reactivity of this compound in producing 5-(furan-2-yl)-2-acylethynylpyrroles. This research provides insights into the reactivity and potential applications of this compound in organic synthesis (Sobenina et al., 2014).
Chromophore Formation in Food-Related Maillard Reactions
Studies on the influence of the carbohydrate moiety on the formation of 2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-en-1-ylidene]furan-3(2H)-one chromophores during food-related Maillard reactions reveal the potential use of this compound in understanding and controlling food chemistry (Frank & Hofmann, 2000).
Synthesis of Fluorescent Probes
This compound has been used in the synthesis of modified nucleoside analogues, demonstrating its application in developing responsive fluorescent probes for nucleic acids (Greco & Tor, 2007).
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors
Direcciones Futuras
The future directions for “5-(Furan-2-yl)pyrrolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could have potential in the field of medicinal chemistry .
Propiedades
IUPAC Name |
5-(furan-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJADNONJGMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)


![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2658040.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

